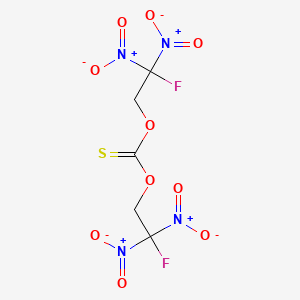
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiocarbonate core with two fluorinated hydroxyaminoethyl groups, making it a subject of study in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the experimental or developmental stages. The lack of large-scale production techniques highlights the need for further research to optimize and scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The fluorinated hydroxyaminoethyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiocarbonate derivatives, while substitution reactions can produce a variety of substituted thiocarbonates with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or biochemical probes.
Medicine: The compound may have therapeutic applications, although further research is needed to determine its efficacy and safety.
Mechanism of Action
The mechanism by which O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways, potentially influencing biological processes or chemical reactions. Further research is needed to elucidate the specific mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound shares some structural similarities, particularly the presence of fluorinated groups and hydroxyamino functionalities.
Thiophene derivatives: These compounds also contain sulfur and exhibit a range of chemical and biological activities.
Uniqueness
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is unique due to its specific combination of fluorinated hydroxyaminoethyl groups and a thiocarbonate core
Conclusion
This compound is a compound with intriguing structural features and potential applications in various scientific fields. While its synthesis and reactions are still under investigation, its unique properties make it a promising subject for future research and development.
Properties
CAS No. |
70096-91-2 |
|---|---|
Molecular Formula |
C5H4F2N4O10S |
Molecular Weight |
350.17 g/mol |
IUPAC Name |
bis(2-fluoro-2,2-dinitroethoxy)methanethione |
InChI |
InChI=1S/C5H4F2N4O10S/c6-4(8(12)13,9(14)15)1-20-3(22)21-2-5(7,10(16)17)11(18)19/h1-2H2 |
InChI Key |
WMUNXAZWYPTWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=S)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















